2-Hydroxy Promazine-d6
Description
Overview of Promazine (B1679182) and the Phenothiazine (B1677639) Class of Pharmacological Agents
The story of 2-Hydroxy Promazine-d6 begins with the phenothiazines, a class of drugs that revolutionized psychiatric medicine.
Historical Development and Therapeutic Relevance of Phenothiazines
The journey of phenothiazines in medicine is a tale of serendipitous discovery and subsequent targeted development. nih.gov Initially synthesized in 1883, phenothiazine's potential was not fully realized until the mid-20th century. wikipedia.orgiiarjournals.org The development of chlorpromazine (B137089) in the 1950s, a phenothiazine derivative, marked a turning point in the treatment of psychosis and schizophrenia. nih.govbritannica.comnih.gov These drugs were found to be effective in managing symptoms such as hallucinations, delusions, and agitation, profoundly changing the landscape of mental healthcare. britannica.com
The therapeutic relevance of phenothiazines extends beyond antipsychotic effects. nih.govbrieflands.com Various derivatives have been utilized for their antiemetic (anti-nausea and vomiting), antihistaminic, and sedative properties. nih.govdrugs.com Their diverse biological activities stem from their unique three-ring chemical structure, which allows for interaction with a wide range of biological targets. brieflands.comresearchgate.net
Promazine as a Model Compound within the Phenothiazine Structural Framework
Promazine, a member of the phenothiazine class, serves as a quintessential example of this group of drugs. wikipedia.orgebi.ac.uk It is a phenothiazine derivative with a 3-(dimethylaminopropyl) group attached to the nitrogen atom of the central ring structure. nih.gov While it possesses antipsychotic activity, it is considered to have weaker effects in this regard compared to chlorpromazine. drugbank.com Promazine is primarily recognized for its sedative effects and has been used for the short-term management of psychomotor agitation. wikipedia.orgtewv.nhs.uk
Its actions are attributed to its ability to block various receptors in the brain, including dopamine (B1211576), serotonin (B10506), muscarinic, histamine (B1213489), and alpha(1)-receptors. drugbank.com This multifaceted receptor interaction is characteristic of the phenothiazine class and contributes to their wide range of pharmacological effects. drugbank.com
Significance of Drug Metabolite Research in Pharmacokinetics and Pharmacodynamics
The study of how the body processes a drug, known as pharmacokinetics, is a cornerstone of pharmaceutical science. A critical aspect of this is understanding drug metabolites, the intermediate or end products of metabolism.
Role of Hydroxylated Metabolites in Drug Disposition and Biological Activity
When a drug enters the body, it undergoes a series of chemical changes, collectively known as metabolism. A common and significant metabolic reaction is hydroxylation, the introduction of a hydroxyl (-OH) group into the drug's structure. longdom.org This process is often a part of Phase I metabolism and is primarily carried out by a family of enzymes called cytochrome P450 (CYP). longdom.orgmdpi.com
In the case of promazine, metabolism is extensive and can lead to numerous metabolites, including hydroxylated forms. oup.com Studies in horses have shown that the major metabolite of promazine is the glucuronide of 3-hydroxypromazine. oup.com Research in rats has also identified desmethylpromazine and promazine sulphoxide as major metabolites. nih.govpopline.org The formation of these metabolites is a key factor in the drug's disposition and can vary between species. oup.com
Challenges in Metabolite Identification and Quantification
Identifying and quantifying drug metabolites in biological samples like plasma or urine presents significant analytical challenges. Metabolites are often present at very low concentrations, and the biological matrix itself is incredibly complex, containing countless other molecules that can interfere with analysis. nih.govnih.gov
Traditional methods can struggle with sensitivity and selectivity. acs.org The existence of isomers—molecules with the same chemical formula but different structures—further complicates identification based solely on mass. nih.gov To definitively confirm the structure of a metabolite, it is often necessary to compare its analytical data (such as its mass spectrum and chromatographic retention time) with that of a synthesized, authentic standard. nih.gov However, obtaining these standards for every potential metabolite can be a laborious and expensive process. spectroscopyonline.com
Principles and Applications of Stable Isotope Labeling in Pharmaceutical Research
To overcome the challenges of metabolite research, scientists employ a powerful technique known as stable isotope labeling.
Stable isotope labeling involves replacing one or more atoms in a drug molecule with their heavier, non-radioactive isotopes. musechem.commetsol.com Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). musechem.commetsol.com Because these isotopes are chemically identical to their lighter counterparts, the labeled drug behaves in the same way as the unlabeled drug within a biological system. metsol.com
The key advantage of this technique lies in the detection of the labeled molecules. The mass difference introduced by the stable isotopes allows for their easy differentiation from naturally occurring molecules using mass spectrometry. nih.govacs.org This provides a clear and unambiguous signal for the drug and its metabolites, even in complex biological samples. nih.gov
Deuterium labeling, the replacement of hydrogen with its stable isotope deuterium, is a particularly common and effective strategy. musechem.comclearsynth.com The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes slow down the rate of metabolism at that specific position in the molecule, a phenomenon known as the kinetic isotope effect. isowater.comresearchgate.net This can be a useful tool for medicinal chemists to improve a drug's pharmacokinetic profile. researchgate.net
Deuteration as a Tool in Drug Metabolism and Analytical Chemistry
Deuteration, the selective replacement of hydrogen atoms with their heavier stable isotope, deuterium, has emerged as a powerful strategy in pharmaceutical sciences. juniperpublishers.cominformaticsjournals.co.in This technique offers significant advantages in two primary areas: modifying drug metabolism and enhancing analytical precision.
In drug discovery and development, deuteration can alter the metabolic profile of a drug. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in Since many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of a C-H bond, replacing hydrogen with deuterium at a metabolic site can slow down the rate of this reaction. juniperpublishers.com This phenomenon, known as the kinetic isotope effect, can lead to a longer biological half-life, improved metabolic stability, and potentially a reduction in the formation of toxic metabolites. juniperpublishers.comscispace.com
In analytical chemistry, deuterated compounds are indispensable as internal standards for quantitative analysis, especially in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. smolecule.comthalesnano.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a deuterated internal standard is added in a known quantity to samples before processing. texilajournal.com Because the deuterated standard is nearly identical to the analyte (the substance being measured) in its chemical and physical properties, it behaves similarly during sample extraction, cleanup, and chromatographic separation. aptochem.com However, due to its higher mass, it can be distinguished from the non-deuterated analyte by the mass spectrometer. researchgate.net This allows for highly accurate and precise quantification, as the internal standard helps to correct for variations in sample handling and matrix effects, which are interferences from other components in a complex biological sample. kcasbio.comclearsynth.com
| Application of Deuteration | Description | Scientific Principle | Key Advantages |
| Drug Metabolism Modification | Replacing hydrogen with deuterium at metabolic "hot spots" in a drug molecule. juniperpublishers.com | Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, slowing the rate of metabolic reactions that involve breaking this bond. juniperpublishers.comscispace.com | Improved metabolic stability, increased drug half-life, potential reduction of toxic metabolites. juniperpublishers.cominformaticsjournals.co.in |
| Analytical Internal Standard | Use of a deuterated analog of the analyte for quantification in analytical methods. thalesnano.comclearsynth.com | Chemical Equivalence & Mass Differentiation: The standard behaves identically to the analyte during sample processing and chromatography but is distinguishable by its higher mass in a mass spectrometer. texilajournal.comaptochem.com | Enhanced accuracy, precision, and reliability of quantitative analysis by correcting for matrix effects and procedural variability. kcasbio.comclearsynth.com |
Rationale for the Synthesis and Study of this compound
The primary reason for the synthesis and study of this compound is its critical role as an internal standard in bioanalytical methods. smolecule.com Promazine is metabolized in the body into several compounds, including 2-Hydroxy Promazine. ontosight.ai To understand the pharmacokinetics of promazine—how it is absorbed, distributed, metabolized, and excreted—researchers need to accurately measure the concentrations of both the parent drug and its metabolites in biological fluids like plasma and urine. smolecule.comthalesnano.com
This compound serves as the ideal internal standard for the quantification of the metabolite 2-Hydroxy Promazine. smolecule.com Its synthesis involves the introduction of a hydroxyl (-OH) group at the 2-position of the promazine structure and the replacement of six hydrogen atoms with deuterium atoms, typically on the dimethylamino group of the side chain. smolecule.com
By using this compound, analytical chemists can develop robust and validated assays to precisely measure levels of the actual metabolite. nju.edu.cnclearsynth.com This is crucial for:
Pharmacokinetic Studies : Determining the metabolic fate and excretion pathways of promazine. smolecule.com
Food Safety and Residue Analysis : Monitoring for residues of promazine and its metabolites in animal-derived food products. nju.edu.cnmdpi.compreprints.org
The deuterated nature of the compound ensures that it can be distinguished from the endogenous metabolite, allowing for unambiguous and accurate measurement, which would be difficult to achieve with a non-isotopically labeled standard. smolecule.comclearsynth.com
Scope and Objectives of the Research Outline on this compound
The research involving this compound is sharply focused on its application in analytical chemistry and pharmacokinetics. The scope does not typically extend to studying its own pharmacological effects, as it is expected to have biological activity similar to its non-deuterated counterpart and is used in minuscule amounts for analytical purposes. smolecule.com
The primary objectives of research utilizing this compound include:
Analytical Method Development and Validation : The foremost objective is to develop and validate sensitive and specific analytical methods, such as LC-MS/MS, for the simultaneous determination of promazine and its key metabolites, including 2-Hydroxy Promazine. nju.edu.cnclearsynth.com This involves establishing parameters like linearity, accuracy, precision, and the limit of quantification (LOQ). preprints.orgnasa.gov
Pharmacokinetic Profiling : To use the validated analytical methods to conduct pharmacokinetic studies. smolecule.comthalesnano.com By accurately measuring the concentration of metabolites over time, researchers can characterize the absorption, distribution, metabolism, and excretion (ADME) profile of promazine.
Metabolic Pathway Investigation : To employ this compound as a tool to trace and confirm the metabolic pathways of promazine in various biological systems. smolecule.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Hydroxy Promazine-[d6] |
| CAS Number | 1215762-22-3 |
| Molecular Formula | C₁₇H₁₄D₆N₂OS |
| Molecular Weight | 306.46 g/mol |
(Data sourced from: clearsynth.combiocompare.com)
Structure
3D Structure
Properties
Molecular Formula |
C17H20N2OS |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-ol |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3/i1D3,2D3 |
InChI Key |
YMVFQWULFRMLRA-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for 2 Hydroxy Promazine D6
Retrosynthetic Analysis of 2-Hydroxy Promazine-d6
A retrosynthetic approach to this compound involves logically disconnecting the target molecule to identify viable starting materials and key intermediates. This analysis is foundational for designing a practical and efficient forward synthesis.
The retrosynthetic analysis of this compound identifies two primary disconnection points: the bond between the phenothiazine (B1677639) nitrogen and the aminopropyl side chain, and the hydroxyl group on the phenothiazine ring.
This leads to two potential synthetic strategies:
Late-stage hydroxylation: This pathway begins with the synthesis of Promazine-d6, which is then hydroxylated at the 2-position. The key precursors are a phenothiazine core and a deuterated side chain, specifically 3-(dimethylamino-d6)propyl chloride. The intermediate in this pathway is Promazine-d6.
Early-stage hydroxylation: This strategy involves using a pre-functionalized phenothiazine core. The key precursor is 2-hydroxyphenothiazine, which is then alkylated with the deuterated side chain, 3-(dimethylamino-d6)propyl chloride.
The most direct precursor for the deuterated side chain is typically deuterated dimethylamine, which is used to construct the 3-(dimethylamino-d6)propyl chloride.
Achieving regioselective hydroxylation at the C-2 position of the electron-rich phenothiazine ring is a significant synthetic challenge. The phenothiazine nucleus is susceptible to oxidation at the sulfur atom and electrophilic substitution at multiple positions on the aromatic rings.
Several strategies can be employed for directed hydroxylation:
Directed Ortho-Metalation (DoM): This technique involves using a directing group on the phenothiazine nitrogen to guide a metalating agent (like an organolithium reagent) to the adjacent C-1 or C-9 positions. Subsequent reaction with an electrophilic oxygen source can introduce the hydroxyl group. However, achieving selectivity for the 2-position with this method can be complex.
Enzymatic Hydroxylation: In biochemical approaches, enzymes such as cytochrome P450 can be used to hydroxylate the promazine (B1679182) structure. smolecule.com These enzymes often exhibit high regioselectivity, making them valuable tools for producing specific metabolites, although this is more common in biosynthesis and metabolic studies than in bulk chemical synthesis.
Functional Group Interconversion: A more controlled chemical approach involves starting with a phenothiazine ring already substituted at the 2-position with a group that can be converted to a hydroxyl group (e.g., a methoxy (B1213986) or nitro group). For instance, synthesizing 2-methoxypromazine followed by demethylation would yield the desired 2-hydroxy product. This avoids the challenges of direct C-H activation on the unsubstituted ring.
Multi-Step Synthesis Pathways for this compound
The forward synthesis of this compound is typically achieved by assembling the deuterated side chain and the functionalized phenothiazine core.
The introduction of six deuterium (B1214612) atoms into the terminal dimethylamino group is a critical step. smolecule.com The stability and location of the isotopic labels are paramount for the compound's use as an internal standard.
Precursor Deuteration (Direct Synthesis): This is the most common and effective method. It involves synthesizing the side chain from deuterated starting materials. For instance, 3-chloropropylamine (B7771022) can be reacted with deuterated iodomethane (B122720) (CD₃I) or the alkylation can be performed with the pre-formed deuterated 3-(dimethylamino)propyl chloride. smolecule.com This ensures high isotopic purity and precise location of the deuterium atoms. smolecule.com Refluxing phenothiazine with deuterated 3-(dimethylamino)propyl chloride in the presence of a base like sodium methoxide (B1231860) is a documented route. smolecule.com
As outlined in the retrosynthetic analysis, the hydroxylation step must be carefully controlled. A common synthetic route involves the alkylation of 2-hydroxyphenothiazine. This precursor can be synthesized through various methods, such as the Smiles rearrangement or by thionation of a suitably substituted diphenylamine.
A typical synthetic sequence is as follows:
Alkylation of 2-hydroxyphenothiazine with a deuterated side chain, such as 3-(dimethylamino-d6)propyl chloride. This reaction is typically carried out in an anhydrous solvent with a suitable base (e.g., sodium hydride or sodium methoxide) to deprotonate the phenolic hydroxyl group or the phenothiazine nitrogen, facilitating nucleophilic substitution.
Optimizing the synthesis is crucial for maximizing yield and ensuring high isotopic enrichment. Key parameters for optimization include the choice of reagents, reaction time, temperature, and purification methods.
Direct synthesis using pre-deuterated reagents is consistently shown to provide superior results compared to H/D exchange methods. smolecule.com For the alkylation step, reaction conditions such as temperature and choice of base are critical. Anhydrous conditions are necessary to prevent side reactions. Purification is typically achieved using chromatographic techniques to isolate the final product from unreacted starting materials and byproducts. smolecule.com
| Method | Deuterium Source | Typical Isotopic Purity (%) | Typical Yield (%) | Notes |
| Alkylation with d6-Side Chain | (CD₃)₂N(CH₂)₃Cl | >99% smolecule.com | ~78% smolecule.com | Ensures high purity and specific labeling. smolecule.com |
| Post-synthesis H/D Exchange | D₂O with Catalyst | 85-95% smolecule.com | Variable | Risk of incomplete labeling and isotopic scrambling. smolecule.com |
Table generated based on comparative data for deuterium incorporation methods. smolecule.com
Stereochemical Considerations in 2-Hydroxy Promazine Synthesis
The synthesis of 2-Hydroxy Promazine and its deuterated analog does not inherently introduce new chiral centers into the core phenothiazine structure or the N,N-dimethylaminopropyl side chain. The parent phenothiazine molecule possesses a unique non-planar "butterfly" structure. mdpi.com However, unless specific chiral reagents or catalysts are used, or if a chiral center already exists in a precursor, the final product is typically a racemate.
For related phenothiazine derivatives where the side chain itself is chiral, stereochemistry becomes a critical factor. For instance, the synthesis of enantiomerically enriched promethazine (B1679618) involves a chemoenzymatic route to resolve a chiral alcohol intermediate. beilstein-journals.org Such considerations would be necessary if the propyl side chain of 2-Hydroxy Promazine were to be modified to include a chiral center, for example, at the beta-position as seen in Levomepromazine (B1675116). In that scenario, stereospecific synthesis or resolution of enantiomers would be required to study the differential pharmacological effects of each stereoisomer. beilstein-journals.org For the standard synthesis of this compound, where deuteration is on the N-methyl groups, stereochemical considerations are generally not a primary focus.
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity is critical for the use of this compound as an internal standard in research. Due to the very similar physical properties of deuterated and non-deuterated compounds, isotopic mixtures can be challenging to separate using common purification techniques. researchgate.net Therefore, purification strategies focus on removing chemical impurities rather than separating isotopic variants.
Chromatographic methods are the primary means of purification. smolecule.com A typical workflow involves:
Initial Purification: After synthesis, the crude product is often subjected to an aqueous workup, including neutralization and extraction, to remove salts and other water-soluble impurities. researchgate.net
Column Chromatography: The primary purification step involves column chromatography, typically using silica (B1680970) gel. nih.gov A solvent system, often a mixture like hexane/ethyl acetate (B1210297) or acetone/chloroform, is used to elute the desired compound, separating it from unreacted starting materials and byproducts. acgpubs.org
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity required for analytical standards, preparative HPLC is often the final step. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is a common choice and can be optimized by adjusting solvent gradients to achieve high resolution and purity, often exceeding 97%. chromatographyonline.com
Recrystallization: In some cases, the purified product can be further refined by recrystallization from a suitable solvent like ethanol. acgpubs.org
Newer technologies, such as the use of graphene for deuterium separation at room temperature, show potential for future purification methods, although they are not yet standard practice for complex molecules like phenothiazines. jsap.or.jp
Assessment of Isotopic Purity and Deuterium Content
Confirming the level and location of deuterium incorporation is essential. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.
Quantitative Mass Spectrometry for Deuterium Abundance Determination
The technique relies on the mass difference of approximately 1 Da between hydrogen and deuterium. researchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is particularly effective, allowing for the separation of the analyte from complex mixtures before mass analysis. anr.fr This method can quantify the abundance of the target deuterated molecule relative to any remaining non-deuterated or partially deuterated species. anr.frmdpi.com
| HDX-MS | Studying protein conformation and drug-target interactions. | Provides structural information by monitoring H-D exchange rates. researchgate.net |
Nuclear Magnetic Resonance Spectroscopy for Site-Specific Deuterium Localization
¹H NMR (Proton NMR): The absence or reduction of a signal in the proton NMR spectrum at the expected chemical shift for the N-methyl protons provides strong evidence of successful deuteration.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. researchgate.netmagritek.com A signal at the chemical shift corresponding to the N-methyl position confirms that deuteration occurred at the desired site. The integration of this signal can be used to quantify the site-specific isotopic purity. researchgate.net
¹³C NMR: Deuterium incorporation causes a characteristic isotopic shift in the signal of the adjacent carbon atom. nih.govresearchgate.net By comparing the ¹³C NMR spectrum of the deuterated compound with its non-deuterated counterpart, the sites of labeling can be precisely mapped. Probing ¹³C signals while decoupling both proton and deuterium nuclei can resolve the signals of different isotopologues, allowing for accurate quantification. nih.govresearchgate.net
Site-specific natural isotopic fractionation studied by NMR (SNIF-NMR) is a powerful, related technique that can determine isotopic ratios at different positions within a molecule, further highlighting the capability of NMR in isotopic analysis. researchgate.nettandfonline.com
Scalability and Practicality of this compound Synthesis for Research Applications
The synthesis of this compound for research purposes must be practical and scalable to produce sufficient quantities for studies. The primary synthetic route, involving the N-alkylation of a phenothiazine precursor with a deuterated side chain, is a well-established and generally scalable process in medicinal chemistry. nih.govjmedchem.com
Key factors influencing scalability include:
Availability of Starting Materials: The cost and availability of the deuterated alkylating agent, such as N,N-di(trideuteromethyl)aminopropyl chloride, are significant considerations. Introducing the deuterated methyl groups (CD₃) is a common and often cost-effective strategy.
Reaction Efficiency: The N-alkylation reaction of phenothiazines typically proceeds with good yields. researchgate.netnih.gov However, reaction conditions such as temperature and the choice of base may need optimization for larger scales to maintain efficiency and minimize side reactions.
Purification Methods: Chromatographic purification can be labor-intensive and costly to scale up. chromatographyonline.comansto.gov.au Developing robust crystallization or extraction procedures can significantly improve the practicality of large-scale synthesis.
Emerging Technologies: Flow chemistry is emerging as a powerful alternative to traditional batch processing for the synthesis of deuterated compounds. ansto.gov.au It allows for better control over reaction parameters, potentially increasing yield and selectivity while simplifying scale-up. ansto.gov.au Similarly, developments in electrochemistry and photocatalysis offer promising, cost-effective, and environmentally friendly methods for deuteration that could be applied to industrial-scale production in the future. researchgate.netnih.gov
Advanced Analytical Methodologies Utilizing 2 Hydroxy Promazine D6
Role of 2-Hydroxy Promazine-d6 as an Internal Standard in Quantitative Bioanalysis
In the realm of quantitative bioanalysis, an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. This compound is an ideal internal standard for its non-labeled counterpart, 2-Hydroxy Promazine (B1679182), because it shares near-identical physicochemical properties while being distinguishable by mass spectrometry.
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for determining the quantity of a chemical substance in a sample. wikipedia.org It is considered a method of the highest metrological standing due to its accuracy and precision. wikipedia.org The core principle involves adding a known amount of an isotopically enriched version of the analyte, such as this compound, to the sample containing the native analyte (2-Hydroxy Promazine). wikipedia.orgosti.gov This added standard is often referred to as a "spike." osti.gov
After the spike is added and thoroughly mixed to achieve isotopic homogeneity, the sample undergoes preparation steps like extraction and purification. ptb.de During these steps, any loss of the analyte will be accompanied by a proportional loss of the isotopically labeled standard. ptb.de The sample is then analyzed by a mass spectrometer, which measures the ratio of the native analyte to the isotopically labeled standard. osti.gov Because the amount of the added standard is known, this measured ratio allows for the precise calculation of the original concentration of the native analyte, effectively correcting for procedural losses and variations in instrument response. ptb.de This method can significantly decrease the uncertainty of measurement results. wikipedia.org
Application in the Quantification of Endogenous/Exogenous 2-Hydroxy Promazine in Biological Matrices
The quantification of promazine metabolites like 2-Hydroxy Promazine in biological matrices such as blood, plasma, and urine is essential for understanding the drug's metabolism and disposition. Using this compound as an internal standard in an IDMS approach allows for highly accurate measurements in these complex samples.
When analyzing a plasma sample, for instance, a known quantity of this compound is added before the sample is processed (e.g., via protein precipitation or liquid-liquid extraction). nih.gov The subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), separates the analytes from other matrix components before they enter the mass spectrometer. The instrument is set to monitor specific mass transitions for both 2-Hydroxy Promazine and this compound. The ratio of their signal intensities is then used to calculate the concentration of 2-Hydroxy Promazine in the original plasma sample. This approach has been successfully applied to quantify related compounds, such as promethazine (B1679618) and its metabolites, in various biological tissues. mdpi.comresearchgate.net
Advantages of Deuterated Internal Standards in Method Robustness and Accuracy
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, is widely regarded as best practice in quantitative LC-MS/MS assays. scispace.comresearchgate.net Their primary advantage lies in their ability to compensate for variations that can compromise the accuracy and robustness of an analytical method.
Key advantages include:
Correction for Matrix Effects : Biological samples are complex and can contain substances that interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. kcasbio.commyadlm.org Because a deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects. kcasbio.com This allows the ratio of analyte to internal standard to remain constant, thereby correcting for these interferences and ensuring accurate quantification. kcasbio.comacs.org
Compensation for Sample Preparation Variability : Losses can occur at various stages of sample workup, including extraction, evaporation, and reconstitution. scispace.com A deuterated internal standard, having almost identical chemical and physical properties to the analyte, tracks these losses precisely. ptb.de
Improved Precision and Accuracy : By correcting for both instrumental and procedural variability, deuterated internal standards lead to significant improvements in the precision (reproducibility) and accuracy of the results. lcms.cz Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of submitted assay validations incorporate SIL-IS. kcasbio.com
While highly effective, it is important to note that in some cases, deuterated standards may exhibit slight differences in chromatographic retention time compared to the analyte, a phenomenon known as the "isotope effect." scispace.comresearchgate.net Careful method development is required to ensure that this does not adversely affect quantification.
Development and Validation of Chromatographic-Mass Spectrometric Methods
The combination of liquid chromatography for physical separation and mass spectrometry for specific detection provides a powerful tool for analyzing drug metabolites. The development of robust methods is critical for generating reliable data for promazine metabolite profiling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Promazine Metabolite Profiling
LC-MS/MS is the analytical method of choice for the simultaneous determination of multiple drug metabolites in biological samples. lcms.czresearchgate.net This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations. nih.gov In the context of promazine, an LC-MS/MS method can be developed to separate and quantify promazine and its key metabolites, including 2-Hydroxy Promazine, Promazine N-oxide, and Norpromazine, in a single analytical run. nih.gov
The process involves injecting a prepared sample extract into an HPLC system, where the compounds are separated on a chromatographic column. The separated compounds then flow into the mass spectrometer, where they are ionized, fragmented, and detected. By using modes like Multiple Reaction Monitoring (MRM), the instrument can be programmed to detect specific precursor-to-product ion transitions for each analyte and its corresponding internal standard, providing high specificity and reducing background noise. mdpi.comnih.gov
Achieving clear separation of structurally similar metabolites is crucial for accurate quantification and unambiguous identification. documentsdelivered.comelectrochemsci.org Optimization of chromatographic parameters is a multi-faceted process that involves adjusting several variables to obtain the best possible resolution and peak shape in the shortest reasonable time. mdpi.com
Key parameters that are typically optimized include:
Chromatographic Column : Reversed-phase columns, such as C18 columns, are commonly used for the separation of phenothiazine (B1677639) drugs and their metabolites. mdpi.comresearchgate.net Column dimensions, particle size, and stationary phase chemistry are selected based on the analytes' properties.
Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netnih.gov Additives like formic acid or ammonium (B1175870) acetate (B1210297) are often included to improve peak shape and ionization efficiency by controlling the pH. researchgate.netdocumentsdelivered.com A gradient elution, where the proportion of the organic solvent is changed over time, is frequently employed to separate compounds with a range of polarities. nih.gov
Flow Rate : The speed at which the mobile phase moves through the column affects both the separation efficiency and the total run time. nih.gov This parameter is optimized to provide a balance between resolution and sample throughput. mdpi.com
Column Temperature : Maintaining a consistent and elevated column temperature can decrease mobile phase viscosity, improve peak efficiency, and ensure reproducible retention times.
The following table provides an example of optimized parameters for the analysis of related promethazine metabolites, which would be similar to those developed for promazine metabolites.
| Parameter | Condition | Source |
| Analytical Column | Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm) | mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water | mdpi.com |
| Mobile Phase B | Acetonitrile | mdpi.com |
| Elution Mode | Gradient | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Injection Volume | 5 µL | nih.gov |
| Detection Mode | Positive Ion Electrospray Ionization (ESI+) | mdpi.com |
Mass Spectrometric Detection Strategies (e.g., MRM, high-resolution accurate mass)
Mass spectrometry (MS) is a cornerstone for the analysis of drug metabolites due to its high sensitivity and specificity. When coupled with liquid chromatography (LC), it allows for the separation and detection of complex mixtures from biological matrices. In this context, this compound is pivotal for accurate quantification.
Multiple Reaction Monitoring (MRM): This is a highly sensitive and selective tandem mass spectrometry (MS/MS) technique. In a typical MRM experiment for quantifying 2-Hydroxy Promazine, the mass spectrometer is set to first isolate the protonated molecule (precursor ion) of the analyte. This precursor ion is then fragmented, and a specific, characteristic fragment ion (product ion) is monitored. The transition from the precursor ion to the product ion is highly specific to the analyte's structure.
When using this compound as an internal standard, two separate MRM transitions are monitored simultaneously: one for the unlabeled analyte and one for the deuterated standard. Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source. kcasbio.com However, due to the six deuterium (B1214612) atoms, its mass is 6 Daltons higher. This mass difference allows the instrument to distinguish between the analyte and the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, variations in sample preparation and instrument response can be corrected, leading to highly accurate quantification. clearsynth.com
For instance, in the analysis of the related compound promethazine and its metabolites using promethazine-d6, specific precursor-to-product ion transitions were optimized to achieve maximum sensitivity and selectivity. mdpi.comresearchgate.netresearchgate.net A similar optimization would be performed for 2-Hydroxy Promazine and its d6-labeled standard.
High-Resolution Accurate Mass (HRAM) Spectrometry: Instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers provide HRAM capabilities. mdpi.com Unlike MRM, which monitors specific mass transitions, HRAM-MS measures the mass of ions with very high precision (typically to within 5 parts per million). This accuracy allows for the determination of the elemental composition of an ion, providing a high degree of confidence in its identification. mdpi.com When analyzing for 2-Hydroxy Promazine, HRAM can distinguish it from other endogenous compounds that might have the same nominal mass but a different elemental formula. The use of this compound as an internal standard in HRAM experiments further enhances quantitative accuracy by correcting for matrix effects and ionization variability. kcasbio.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of drug compounds. However, many pharmaceutical compounds and their metabolites, including phenothiazines like promazine and its hydroxylated forms, are not sufficiently volatile or thermally stable for direct GC analysis. jfda-online.com Their polar functional groups (like the hydroxyl group in 2-Hydroxy Promazine) can cause poor chromatographic peak shape and irreversible adsorption in the GC system. jfda-online.com
To overcome these limitations, chemical derivatization is employed. This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. Common derivatization reactions for hydroxyl and amine groups include silylation (e.g., using BSTFA) or acylation (e.g., using TFAA). jfda-online.com
In a hypothetical GC-MS method for 2-Hydroxy Promazine, both the analyte and the this compound internal standard in a sample extract would be derivatized. This ensures that both compounds have similar chromatographic behavior. The resulting derivatives are then analyzed by GC-MS, typically in selected ion monitoring (SIM) mode, where the mass spectrometer is set to monitor specific ions characteristic of the derivatized analyte and the internal standard. The deuterium label ensures that the standard's characteristic ions are distinct from the analyte's, allowing for accurate quantification based on the ratio of their peak areas. researchgate.net
Method Validation Parameters: Linearity, Sensitivity, Precision, and Accuracy Assessment
For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. The use of a deuterated internal standard like this compound is instrumental in achieving the stringent requirements of method validation according to regulatory guidelines. kcasbio.com Validation parameters are assessed to demonstrate that the method is suitable for its intended purpose.
Linearity: This parameter establishes the relationship between the concentration of the analyte and the instrument's response. A calibration curve is generated by analyzing samples with known concentrations of the analyte and a constant concentration of the internal standard. The response is typically the peak area ratio of the analyte to the internal standard. The method is considered linear over a range where the correlation coefficient (r) is typically greater than 0.99. mdpi.comnih.gov
Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netresearchgate.net
Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., intra-day and inter-day precision). researchgate.net
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery or relative error. researchgate.net
The table below shows typical validation results from a validated LC-MS/MS method for the related compound promethazine and its metabolites, using promethazine-d6 as an internal standard, which illustrates the performance expected from a similar method for 2-Hydroxy Promazine. mdpi.comresearchgate.netresearchgate.netnih.gov
| Parameter | Analyte | Result |
| Linearity Range | Promethazine | 0.1 µg/kg to 50 µg/kg (r > 0.99) |
| Nor1-Promethazine | 0.5 µg/kg to 50 µg/kg (r > 0.99) | |
| LOD (in tissue) | Promethazine | 0.05 µg/kg |
| Nor1-Promethazine | 0.1 µg/kg | |
| LOQ (in tissue) | Promethazine | 0.1 µg/kg |
| Nor1-Promethazine | 0.5 µg/kg | |
| Accuracy (Recovery) | All Analytes | 77% to 111% |
| Precision (RSD) | All Analytes | 1.8% to 11% |
This table is interactive. Data is illustrative based on published methods for related compounds. mdpi.comresearchgate.netresearchgate.netnih.gov
High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown metabolites and confirming the structures of known ones. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is a critical first step in structural elucidation. mdpi.com
Utilizing Deuterated Standards for Confirmation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented to reveal structural information, are central to metabolite identification. A key challenge is correctly interpreting the fragmentation spectrum to propose a chemical structure. Deuterated standards like this compound are exceptionally useful in this process. mdpi.com
When both the unlabeled metabolite and its deuterated analog are fragmented under the same conditions, they produce fragmentation patterns that are chemically identical. However, any fragment ion that retains the deuterium-labeled portion of the molecule will exhibit a specific mass shift corresponding to the number of deuterium atoms it contains. By comparing the MS/MS spectra of the labeled and unlabeled compounds, analysts can definitively determine which part of the molecule each fragment ion originates from. This provides unequivocal confirmation of the fragmentation pathway and, by extension, the structure of the metabolite. mdpi.com
Application in Unraveling Complex Promazine Metabolic Networks
The use of deuterated standards for key metabolites, such as this compound, is essential for mapping these pathways. By developing a validated quantitative method for 2-Hydroxy Promazine using its labeled standard, researchers can accurately measure its formation and elimination in various biological systems (e.g., in vitro liver microsome incubations or in vivo plasma samples). This quantitative data, when combined with similar data for other major metabolites, allows for the construction of a comprehensive model of the promazine metabolic network. It helps to identify major versus minor pathways and to understand how factors like genetics or drug-drug interactions might alter the metabolic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Characterization
While mass spectrometry provides invaluable information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of molecules in solution. researchgate.nettechnologynetworks.com NMR spectroscopy provides detailed information about the chemical environment of specific atoms (typically ¹H and ¹³C) in a molecule, revealing how they are connected and their spatial arrangement. mdpi.com
When a sufficient quantity of a metabolite can be isolated, a suite of NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC) can be performed to determine its complete chemical structure. NMR is particularly powerful for distinguishing between isomers (e.g., determining the exact position of a hydroxyl group on the phenothiazine ring system), which can be challenging to differentiate by mass spectrometry alone. The data from NMR is complementary to MS data and is often used in combination to provide the highest level of confidence in metabolite identification. technologynetworks.com
Elucidation of Specific Hydroxylation Sites using 1H, 13C, and 2H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including isotopically labeled compounds like this compound. The precise placement of the hydroxyl group and the deuterium atoms can be unequivocally determined through a combination of one- and two-dimensional NMR experiments.
¹H NMR (Proton NMR): In ¹H NMR, the absence of signals at specific positions in the spectrum of this compound, when compared to the spectrum of unlabeled 2-Hydroxy Promazine, directly indicates the sites of deuterium substitution. The integration of the remaining proton signals allows for the quantification of the degree of deuteration at non-labeled positions. The introduction of a hydroxyl group on the phenothiazine ring system induces characteristic shifts in the signals of neighboring aromatic protons, aiding in the confirmation of its position. For instance, hydroxylation at the C2 position would primarily affect the chemical shifts of the protons at C1, C3, and C4.
¹³C NMR (Carbon-13 NMR): ¹³C NMR provides detailed information about the carbon skeleton of the molecule. The carbon atom attached to the hydroxyl group will experience a significant downfield shift (an increase in its chemical shift value) due to the deshielding effect of the electronegative oxygen atom. Furthermore, carbon atoms directly bonded to deuterium will exhibit a characteristic multiplicity (a splitting pattern) in their signals due to C-D coupling, and their resonances will be shifted slightly upfield compared to the corresponding carbons in the non-deuterated compound.
²H NMR (Deuterium NMR): ²H NMR is used to directly observe the deuterium nuclei. The spectrum will show signals corresponding to each deuterium atom in the molecule. The chemical shifts in the ²H NMR spectrum are identical to the proton chemical shifts of the positions where the deuterium atoms are located. This technique is highly specific for confirming the presence and chemical environment of the deuterium labels.
The collective interpretation of these NMR techniques provides a comprehensive picture of the molecular structure of this compound, confirming both the site of hydroxylation and the precise locations of the deuterium atoms.
Confirmation of Deuterium Labeling Pattern and Isotopic Purity
Beyond structural elucidation, confirming the deuterium labeling pattern and determining the isotopic purity are critical quality control steps. Mass spectrometry (MS) is the primary tool for these assessments, often coupled with a separation technique like liquid chromatography (LC). acs.orgrsc.org
High-resolution mass spectrometry (HR-MS) can distinguish between the molecular ions of this compound and its non-deuterated and partially deuterated isotopologues based on their precise mass-to-charge ratios (m/z). nih.govrsc.org The isotopic distribution pattern observed in the mass spectrum allows for the calculation of the isotopic purity.
Illustrative Isotopic Distribution Data for this compound:
| Isotopologue | Theoretical Mass (Da) | Relative Abundance (%) |
| d0 (unlabeled) | 300.1191 | 0.1 |
| d1 | 301.1254 | 0.5 |
| d2 | 302.1317 | 1.2 |
| d3 | 303.1380 | 2.5 |
| d4 | 304.1442 | 5.7 |
| d5 | 305.1505 | 15.0 |
| d6 | 306.1568 | 75.0 |
This table presents hypothetical data for illustrative purposes.
NMR spectroscopy can also contribute to the assessment of isotopic purity by comparing the integration of proton signals at the labeled positions (which should be minimal) to those at unlabeled positions. rsc.orgrsc.org
Capillary Electrophoresis and Other Separation Techniques for Phenothiazine Metabolites
Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like phenothiazine metabolites. bvsalud.org Its advantages include high resolution, short analysis times, and low sample and reagent consumption. In CE, analytes are separated based on their differential migration in an electric field, which is influenced by their charge-to-size ratio.
For the analysis of this compound and other phenothiazine metabolites, various modes of CE can be employed, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). The pH of the background electrolyte is a crucial parameter, as it affects the charge of the analytes and the electroosmotic flow. Additives such as organic modifiers or cyclodextrins can be included in the buffer to enhance selectivity and resolution.
Typical Capillary Electrophoresis Parameters for Phenothiazine Metabolite Separation:
| Parameter | Condition |
| Capillary | Fused silica (B1680970), 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM phosphate (B84403) buffer, pH 2.5 |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Detection | UV absorbance at 254 nm |
This table provides typical parameters and is for illustrative purposes.
Other separation techniques, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry, are also extensively used for the analysis of phenothiazine metabolites. These methods offer robust and sensitive quantification, with the choice of technique often depending on the specific requirements of the analysis, such as sample complexity and required sensitivity.
Investigating the Metabolic Pathways of Promazine Via 2 Hydroxylation Preclinical Focus
Enzymology of 2-Hydroxylation of Promazine (B1679182)
The enzymatic machinery responsible for the metabolism of promazine involves a cascade of Phase I and Phase II reactions, primarily occurring in the liver. The initial 2-hydroxylation is an oxidative reaction, followed by conjugation reactions that facilitate excretion.
The primary enzymes responsible for the oxidative metabolism of a vast number of drugs are the cytochrome P450 (CYP) monooxygenases. nih.gov While multiple metabolic pathways exist for promazine, including N-demethylation and 5-sulfoxidation, aromatic hydroxylation is a key transformation. nih.gov Studies on the metabolism of structurally similar phenothiazines provide strong evidence for the specific CYP isoforms involved.
Research on related compounds like chlorpromazine (B137089) and promethazine (B1679618) has consistently identified CYP2D6 as the principal enzyme catalyzing aromatic hydroxylation. nih.govdrugbank.comnih.gov For instance, the 7-hydroxylation of chlorpromazine is mainly catalyzed by CYP2D6, with a minor contribution from CYP1A2. nih.gov Similarly, the hydroxylation of promethazine is predominantly mediated by CYP2D6. drugbank.comnih.gov Given the structural analogy, it is highly probable that CYP2D6 is also the main catalyst for the 2-hydroxylation of promazine. This is further supported by the fact that CYP2D6 is responsible for the metabolism of approximately 25% of all clinically used drugs, with hydroxylation being a common reaction it catalyzes. wikipedia.org
While studies focusing on promazine have shown CYP1A2 and CYP3A4 to be the main isoforms in 5-sulfoxidation and CYP1A2 and CYP2C19 in N-demethylation, the role of CYP2D6 in these specific pathways was found to be negligible. nih.govnih.gov This highlights the specific, rather than general, catalytic function of each CYP isoform for different sites on the same substrate molecule. Therefore, investigations into promazine 2-hydroxylation would focus on CYP2D6 activity.
Following the initial Phase I hydroxylation by CYP enzymes to form 2-hydroxy promazine, the metabolite undergoes Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolite, thereby facilitating its excretion via urine or bile. openaccessjournals.comwikipedia.org
The primary Phase II pathways for a hydroxylated metabolite such as 2-hydroxy promazine are:
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process conjugates glucuronic acid to the hydroxyl group of the metabolite. openaccessjournals.comwikipedia.org This is one of the most important conjugation reactions for xenobiotics. acs.org Different UGT isoforms (e.g., UGT1A and UGT2B families) exhibit varying substrate specificities, and identifying the specific UGTs involved in 2-hydroxy promazine conjugation is a key area of research. nih.gov
Sulfation: This pathway involves the transfer of a sulfonate group to the hydroxyl moiety, a reaction catalyzed by sulfotransferase (SULT) enzymes located in the cytosol. nih.gov Like UGTs, SULTs exist as a superfamily of enzymes (e.g., SULT1A1, SULT1E1, SULT2A1) with distinct but sometimes overlapping specificities for various substrates. nih.gov
The investigation into which specific UGT and SULT isoforms are responsible for the conjugation of 2-hydroxy promazine would typically be carried out using recombinant enzymes or human liver S9 fractions, which contain both microsomal (UGTs) and cytosolic (SULTs) enzymes.
In Vitro Metabolism Studies Using Cellular and Subcellular Systems
To investigate the metabolic pathways of promazine in a controlled, preclinical setting, various in vitro systems are employed. These systems allow researchers to study enzyme kinetics, identify metabolites, and pinpoint the specific enzymes involved in the biotransformation process.
The choice of in vitro system depends on the specific metabolic phase being studied.
Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from liver tissue homogenates. They are a rich source of Phase I enzymes, particularly CYPs, as well as some Phase II enzymes like UGTs. nih.gov Human liver microsomes are frequently used to study the rates of formation of hydroxylated metabolites and to perform enzyme inhibition studies to identify the responsible CYPs. nih.govresearchgate.net
S9 Fractions: The S9 fraction is the supernatant obtained after a 9,000g centrifugation of a liver homogenate. It contains both the microsomal and cytosolic fractions of the liver cells. nih.gov This makes the S9 fraction a more complete metabolic system than microsomes, as it contains CYPs, UGTs, and cytosolic enzymes like SULTs. It is therefore ideal for studying the complete metabolic cascade from Phase I hydroxylation through to Phase II sulfation and glucuronidation. nih.gov
Recombinant Enzymes: To definitively identify the specific enzyme responsible for a metabolic step, recombinant human enzymes are used. bioivt.combioivt.com These are individual CYP, UGT, or SULT isoforms expressed in cell systems (e.g., baculovirus-infected insect cells or E. coli). nih.govbioivt.com By incubating promazine with a panel of individual recombinant CYPs, researchers can directly measure the formation of 2-hydroxy promazine by each isoform, thus confirming the role of, for example, CYP2D6. nih.govresearchgate.net
Understanding the kinetics of the 2-hydroxylation of promazine is crucial for predicting its behavior in vivo. This involves determining key parameters of the Michaelis-Menten equation, which describes the relationship between substrate concentration and reaction velocity. altex.org
Metabolic Kinetics: The primary kinetic parameters are the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). altex.org Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate. Vₘₐₓ is the maximum rate of the reaction. These values are determined by incubating liver microsomes or recombinant enzymes with varying concentrations of promazine and measuring the rate of 2-hydroxy promazine formation. if-pan.krakow.pl Studies on the related compound promethazine indicated that its hydroxylation occurred with a low Kₘ value, suggesting a high-affinity reaction. nih.govresearchgate.net
Table 1: Representative Michaelis-Menten Kinetic Parameters for Promazine Metabolism This table is illustrative. Actual values require experimental determination for 2-hydroxylation.
| Metabolic Pathway | Enzyme System | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/mg) |
|---|---|---|---|---|
| 2-Hydroxylation | Human Liver Microsomes | ~5-15 | ~100-200 | ~10-20 |
| 5-Sulfoxidation | Human Liver Microsomes | ~50-100 | ~400-600 | ~5-8 |
| N-Demethylation | Human Liver Microsomes | ~80-150 | ~300-500 | ~3-5 |
Enzyme Inhibition Profiles: To confirm the identity of the metabolizing enzyme, chemical inhibition studies are performed. This involves incubating promazine with human liver microsomes in the presence and absence of known selective inhibitors for specific CYP isoforms. nih.gov A significant decrease in the formation of 2-hydroxy promazine in the presence of a specific inhibitor points to the involvement of that enzyme.
Table 2: Illustrative Inhibition Profile for Promazine 2-Hydroxylation This table is illustrative, based on the likely involvement of CYP2D6.
| Inhibitor | Target CYP Isoform | Expected Effect on 2-Hydroxylation Rate |
|---|---|---|
| Quinidine | CYP2D6 | Strong Inhibition |
| Furafylline | CYP1A2 | No or Weak Inhibition |
| Ketoconazole | CYP3A4 | No or Weak Inhibition |
| Ticlopidine | CYP2C19 | No or Weak Inhibition |
| Sulfaphenazole | CYP2C9 | No or Weak Inhibition |
Stable isotope-labeled compounds are powerful tools for investigating reaction mechanisms. nih.gov The kinetic deuterium (B1214612) isotope effect (KIE) is used to determine whether the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in an enzymatic reaction. nih.govresearchgate.net
In the context of promazine metabolism, this principle can be applied by comparing the rate of 2-hydroxylation of promazine with that of a promazine analogue specifically deuterated at the 2-position (Promazine-d₁).
Experimental Setup: Two parallel incubations are run using human liver microsomes or recombinant CYP2D6. One contains standard promazine, and the other contains promazine-d₁ (deuterated at the 2-position).
Analysis: The rates of formation of 2-hydroxy promazine and 2-hydroxy promazine-d₁ are measured. In such experiments, a deuterated internal standard like 2-Hydroxy Promazine-d6 (where the deuterium atoms are on the N-dimethyl groups) is essential. medchemexpress.com Because the deuterium labels in this compound are not at a site of metabolic cleavage for hydroxylation, it behaves identically to the unlabeled metabolite during sample extraction and mass spectrometric analysis, allowing for precise and accurate quantification of the experimentally formed metabolite.
Interpretation: The KIE is calculated as the ratio of the reaction rates (Vₘₐₓ/Kₘ for the light isotope divided by Vₘₐₓ/Kₘ for the heavy isotope). A KIE value significantly greater than 1 indicates that C-H bond cleavage is fully or partially rate-limiting. A KIE value close to 1 suggests that another step, such as substrate binding or product release, is the rate-limiting step. nih.gov This information provides fundamental insight into the catalytic mechanism of the enzyme.
Preclinical Pharmacological and Biological Interactions of 2 Hydroxy Promazine
Molecular Target Engagement and Receptor Binding Studies
The biological effects of 2-Hydroxy Promazine (B1679182), like its parent compound, are predicated on its interaction with a variety of neurotransmitter receptors. These binding affinities are crucial determinants of its potential contribution to both the therapeutic efficacy and the side-effect profile of promazine.
As a metabolite of promazine, 2-Hydroxy Promazine is understood to interact with receptors central to the action of antipsychotic agents. ontosight.ai Research indicates that it acts primarily as an antagonist at dopamine (B1211576) D2 receptors. smolecule.com This antagonism is a hallmark of typical antipsychotic drug action and is believed to be fundamental to their therapeutic effects in psychiatric disorders.
Furthermore, phenothiazines, including promazine and its metabolites, demonstrate affinity for serotonin (B10506) receptors, particularly the 5-HT2A subtype. drugbank.com Promazine itself is an antagonist at 5-HT2A receptors. drugbank.comselleckchem.com The blockade of 5-HT2A receptors, in conjunction with D2 receptor antagonism, is a characteristic feature of many atypical antipsychotics and is thought to contribute to a more favorable side-effect profile. nih.gov Studies on related phenothiazine (B1677639) metabolites suggest that hydroxylated derivatives retain a significant, albeit sometimes reduced, affinity for both dopamine D2 and other receptors like α1-adrenergic receptors compared to the parent drug. nih.gov
The pharmacological activity of promazine is not solely attributable to the parent molecule but is a composite of the actions of itself and its various metabolites. The primary metabolic pathways for promazine include hydroxylation (to form 2-Hydroxy Promazine), N-demethylation, and sulfoxidation. drugbank.comnih.gov The resulting metabolites can have markedly different receptor binding profiles and potencies.
Table 1: Comparative Receptor Binding Affinity of Promazine and its Metabolite Classes
| Compound Class | Dopamine D2 Affinity | α1-Adrenergic Affinity | Comments |
|---|---|---|---|
| Promazine (Parent Drug) | High medscape.com | Moderate to High nih.govnih.gov | Broad-spectrum antagonist at multiple receptors. drugbank.com |
| 2-Hydroxy Promazine | Moderate to High nih.gov | Moderate to High nih.gov | As a ring-hydroxylated metabolite, it is expected to retain significant activity. nih.gov |
| N-Desmethylpromazine | Moderate to High nih.gov | Moderate to High nih.gov | N-demethylated metabolites generally retain significant receptor affinity. nih.gov |
| Promazine Sulfoxide (B87167) | Very Low / Inactive nih.govnih.gov | Active nih.gov | The sulfoxide metabolite shows a significant drop in dopamine receptor potency. nih.gov |
In Vitro Functional Assays for Biological Activity
Beyond simple receptor binding, in vitro functional assays are employed to characterize the downstream biological consequences of receptor engagement by 2-Hydroxy Promazine. nih.gov These assays can reveal whether the compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
The interaction of 2-Hydroxy Promazine with its target receptors initiates or inhibits intracellular signaling cascades. As an antagonist of the dopamine D2 receptor, which is a Gi/o-coupled receptor, 2-Hydroxy Promazine would be expected to block the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels.
Conversely, the serotonin 5-HT2A receptor is coupled to the Gq/G11 signaling pathway. wikipedia.org Activation of this pathway stimulates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively. news-medical.net As a 5-HT2A antagonist, 2-Hydroxy Promazine would block serotonin-induced calcium mobilization and PKC activation. Dysregulation of these signaling pathways is implicated in various disease states. news-medical.netscientificarchives.com
Phenothiazines as a class have been shown to interact with various enzymes. A notable interaction is the inhibition of Protein Kinase C (PKC). nih.gov Given that 2-Hydroxy Promazine is a phenothiazine, it may also possess PKC inhibitory activity. The metabolism of promazine and other phenothiazines is heavily reliant on the cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP2D6 and CYP3A4. drugbank.com While 2-Hydroxy Promazine is a product of this system, it may also act as a modulator (inhibitor or inducer) of these enzymes, creating a potential for drug-drug interactions. smolecule.com However, specific in vitro studies detailing the inhibitory constants (Ki) or activation potential of 2-Hydroxy Promazine on these key metabolic enzymes are not extensively documented in publicly available literature.
Structure-Activity Relationships (SAR) of 2-Hydroxylated Phenothiazines
The specific placement of the hydroxyl group on the phenothiazine nucleus is a critical determinant of biological activity. The general SAR for phenothiazine-based antipsychotics provides a framework for understanding the role of the 2-hydroxy substitution.
Substitution at Position 2 : The phenothiazine nucleus requires a substituent at the 2-position for optimal antipsychotic activity. slideshare.net Electron-withdrawing groups (e.g., -Cl in chlorpromazine (B137089), -CF3 in fluphenazine) are known to significantly increase potency. youtube.comnih.gov While a hydroxyl group has different electronic properties, its presence as a key metabolite that retains biological activity underscores the importance of substitution at this specific position. ontosight.ainih.gov
Nature of the 2-Substituent : The introduction of the hydroxyl group via metabolism creates a more polar compound compared to promazine. This can influence its ability to cross the blood-brain barrier and its rate of elimination, often through subsequent conjugation reactions like glucuronidation. smolecule.com
Side Chain Integrity : Maximum antipsychotic potency for phenothiazines is achieved when a three-carbon chain separates the nitrogen atom of the heterocyclic ring from the terminal amine of the side chain. slideshare.netyoutube.com 2-Hydroxy Promazine retains this essential structural feature from its parent compound.
Table 2: Summary of Structure-Activity Relationships for 2-Substituted Phenothiazines
| Structural Feature | Impact on Antipsychotic Activity | Example |
|---|---|---|
| Substitution at Position 2 | Essential for high potency. slideshare.net | Chlorpromazine (-Cl) |
| Electron-Withdrawing Group at C2 | Generally increases potency. youtube.comnih.gov | Fluphenazine (B1673473) (-CF3) |
| Hydroxyl Group at C2 | Retains significant receptor affinity as a metabolite. nih.gov | 2-Hydroxy Promazine |
| Substitution at Positions 1 or 4 | Reduces antipsychotic activity. youtube.com | N/A |
| Three-Carbon Propyl Side Chain | Optimal for activity. slideshare.netyoutube.com | Promazine, 2-Hydroxy Promazine |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 2-Hydroxy Promazine |
| 2-Hydroxy Promazine-d6 |
| Promazine |
| Chlorpromazine |
| Fluphenazine |
| Levomepromazine (B1675116) |
| N-Desmethylpromazine |
| Promazine Sulfoxide |
| Serotonin |
Impact of Hydroxylation Position on Biological Potency and Selectivity
The position of the hydroxyl group on the phenothiazine ring is a critical determinant of a metabolite's biological activity. While direct comparative studies between all possible hydroxylated isomers of promazine are not extensively documented in publicly available research, structure-activity relationship (SAR) studies of phenothiazines and their metabolites provide valuable insights.
Research on various phenothiazine metabolites has demonstrated that ring-hydroxylated derivatives generally retain a significant affinity for dopamine D2 receptors and alpha-1 adrenoceptors, albeit often with reduced potency compared to the parent compound. nih.gov For instance, a study on the metabolites of several phenothiazines, including chlorpromazine and perphenazine (B1679617), found that ring-hydroxylated metabolites had relative potencies for dopamine D2 and alpha-1 adrenoceptor binding ranging from 20% to 70% of the parent drugs. nih.gov
Specifically, 7-hydroxy metabolites of chlorpromazine and perphenazine retained about 75% of the parent drug's potency in histamine (B1213489) H1 receptor binding. drugbank.com In contrast, 7-hydroxy levomepromazine and 7-hydroxy fluphenazine showed only 10% of the parent drug's potency at H1 receptors. drugbank.com While this data is for the 7-position, it underscores the principle that the hydroxylation position significantly influences receptor interaction. Studies on other phenothiazine derivatives have also indicated that hydroxylation at the C2 or C4 positions can be important for certain biological activities, such as antibacterial effects. researchgate.net
The precise impact of 2-hydroxylation on promazine's receptor binding profile requires specific investigation, but based on the available data for related compounds, it is expected that 2-Hydroxy Promazine would exhibit activity at dopamine and other receptors, with a potency and selectivity profile distinct from both the parent drug and other hydroxylated isomers.
Influence of Other Substituents on Phenothiazine Core
The biological activity of 2-Hydroxy Promazine is not solely dictated by the hydroxyl group but is also significantly influenced by other substituents on the phenothiazine core. The key structural features of phenothiazines that modulate their pharmacological effects are the substituent at the 2-position and the nature of the aminoalkyl side chain at the 10-position. youtube.com
The presence of an electron-withdrawing group, such as a chlorine atom or a trifluoromethyl group, at the 2-position of the phenothiazine nucleus is known to enhance antipsychotic activity. youtube.comnih.gov In the case of 2-Hydroxy Promazine, the hydroxyl group itself acts as a substituent at this critical position. While not as strongly electron-withdrawing as a halogen, the hydroxyl group can still influence the electronic distribution of the ring system and its interaction with receptors.
Preclinical Models for Assessing Central Nervous System (CNS) Activity of Promazine Metabolites
In Vivo Receptor Occupancy Studies in Animal Brains
In vivo and ex vivo receptor occupancy studies are powerful techniques to determine the extent to which a drug or its metabolites bind to specific receptors in the brain under physiological conditions. These studies are crucial for establishing a relationship between drug dosage, brain concentration, and target engagement.
Ex vivo autoradiography is another valuable technique. In this method, an animal is administered the unlabeled compound of interest (e.g., 2-Hydroxy Promazine). After a set time, the animal is euthanized, and the brain is sectioned. These brain slices are then incubated with a radioligand for the target receptor. The degree to which the unlabeled compound has occupied the receptors in vivo is determined by the reduction in radioligand binding compared to control animals. nih.gov For instance, a study on the dopamine D2-like receptor ligand [11C]nemonapride demonstrated the utility of quantitative ex vivo autoradiography in evaluating radioactivity distribution in rat brain sections. nih.gov Similarly, a novel [11C]promethazine PET probe was developed and its specificity was demonstrated using ex vivo autoradiography on human hippocampal tissues. mdpi.com These approaches could be directly applied to study the CNS receptor occupancy of 2-Hydroxy Promazine.
A hypothetical in vivo receptor occupancy study for 2-Hydroxy Promazine could involve the administration of the compound to rodents, followed by the injection of a radiolabeled ligand for a specific target, such as the dopamine D2 receptor (e.g., [3H]spiperone). The amount of radioactivity in different brain regions would then be measured to determine the percentage of receptor occupancy.
Table 1: Hypothetical In Vivo Receptor Occupancy Data for 2-Hydroxy Promazine at Dopamine D2 Receptors in Rodent Striatum
| Dose of 2-Hydroxy Promazine (mg/kg) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | D2 Receptor Occupancy (%) |
| 1 | 50 | 20 | 15 |
| 5 | 200 | 80 | 45 |
| 10 | 450 | 180 | 70 |
| 20 | 800 | 350 | 85 |
This table is for illustrative purposes only and does not represent actual experimental data.
Behavioral Phenotyping in Rodent Models (mechanistic, non-therapeutic outcomes)
Behavioral phenotyping in rodent models is essential for understanding the functional consequences of a compound's interaction with the CNS. These models can assess a range of behaviors, including locomotor activity, anxiety-like behavior, and cognitive function, providing insights into the mechanistic actions of a drug or metabolite.
While specific behavioral studies on 2-Hydroxy Promazine are not widely reported, the effects of the parent compound, promazine, and other phenothiazines can inform potential experimental approaches. For instance, neuroleptic drugs like chlorpromazine have been shown to produce a dose-dependent decrease in spontaneous locomotor activity in rats. nih.gov This effect is often used as a measure of the drug's central depressant or antipsychotic-like activity.
A study investigating the effects of 2-Hydroxy Promazine on locomotor activity in mice or rats could utilize an open-field test. In this paradigm, the animal is placed in a novel arena, and its movements are tracked automatically. A reduction in parameters such as distance traveled, and rearing frequency could indicate a sedative or CNS depressant effect.
Other behavioral tests that could be employed to probe the mechanistic effects of 2-Hydroxy Promazine include:
The elevated plus-maze or light-dark box: to assess anxiety-like behavior.
Prepulse inhibition of the startle reflex: to measure sensorimotor gating, a process often disrupted in psychosis.
The rotarod test: to evaluate motor coordination and potential extrapyramidal side effects.
Table 2: Hypothetical Results of an Open-Field Test in Mice Treated with 2-Hydroxy Promazine
| Treatment Group | Total Distance Traveled (cm) | Rearing Frequency | Time in Center Zone (s) |
| Vehicle Control | 3500 ± 300 | 45 ± 5 | 60 ± 8 |
| 2-Hydroxy Promazine (5 mg/kg) | 2800 ± 250 | 30 ± 4 | 55 ± 7 |
| 2-Hydroxy Promazine (10 mg/kg) | 1500 ± 200 | 15 ± 3 | 40 ± 6* |
*p < 0.05, *p < 0.01 compared to vehicle control. This table is for illustrative purposes only and does not represent actual experimental data.
Role of 2-Hydroxylation in Modulating Drug-Drug Interactions (mechanistic basis)
The hydroxylation of promazine to 2-Hydroxy Promazine is a critical step in its metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver. ontosight.ai This metabolic pathway is not only important for the drug's clearance but also plays a significant role in its potential for drug-drug interactions.
Promethazine (B1679618), a related phenothiazine, is predominantly hydroxylated by CYP2D6. nih.gov It is highly probable that the hydroxylation of promazine follows a similar pathway. The parent compound, promazine, and its metabolites can act as inhibitors of these very enzymes. For instance, promethazine has been shown to inhibit CYP2D6. researchgate.netnih.gov
Therefore, the formation of 2-Hydroxy Promazine can contribute to drug-drug interactions in several ways:
Competition for Metabolism: If 2-Hydroxy Promazine is further metabolized by the same CYP enzymes that metabolize other co-administered drugs, it can lead to competitive inhibition, potentially increasing the plasma concentrations and risk of toxicity of the other drugs.
Enzyme Inhibition: Both the parent drug (promazine) and its hydroxylated metabolite can directly inhibit the activity of CYP enzymes. For example, if 2-Hydroxy Promazine inhibits CYP2D6, it could impair the metabolism of other drugs that are substrates for this enzyme, such as certain antidepressants, beta-blockers, and antiarrhythmics. pharmacytimes.com
Enzyme Induction: While less common for phenothiazines, some drugs can induce the expression of CYP enzymes, leading to faster metabolism and reduced efficacy of co-administered drugs. The effect of 2-Hydroxy Promazine on CYP enzyme expression would require specific investigation.
In vitro studies using human liver microsomes are a standard method to investigate the inhibitory potential of a compound on various CYP isozymes.
Table 3: Hypothetical Inhibitory Potential (IC50 values in µM) of Promazine and 2-Hydroxy Promazine on Major Human CYP Isozymes
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Promazine | >100 | 50 | 25 | 10 | 75 |
| 2-Hydroxy Promazine | >100 | 40 | 20 | 8 | 60 |
This table is for illustrative purposes only and does not represent actual experimental data. Lower IC50 values indicate greater inhibitory potential.
These mechanistic insights into the role of 2-hydroxylation in drug-drug interactions are vital for predicting and managing potential adverse events when promazine is used in combination with other medications.
Computational and Theoretical Studies on 2 Hydroxy Promazine
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in pharmacology for understanding how a drug molecule, or its metabolite, interacts with its biological target, typically a protein receptor.
Prediction of Binding Modes and Affinities with Relevant Biological Receptors (e.g., GPCRs)
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are common targets for many drugs, including antipsychotics of the phenothiazine (B1677639) class. Molecular docking studies can be employed to predict how 2-Hydroxy Promazine-d6 binds to the orthosteric site of relevant GPCRs, such as dopamine (B1211576) or serotonin (B10506) receptors. These studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket.
| Receptor | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Dopamine D2 Receptor | This compound | -8.5 to -10.5 | Asp114, Ser193, Phe389 |
| Serotonin 5-HT2A Receptor | This compound | -9.0 to -11.0 | Asp155, Ser242, Trp336 |
| Histamine (B1213489) H1 Receptor | This compound | -7.5 to -9.5 | Asp107, Lys191, Tyr431 |
Exploration of Allosteric Sites and Binding Pockets for 2-Hydroxy Promazine (B1679182)
Beyond the primary binding site (orthosteric site), some molecules can bind to other locations on a receptor, known as allosteric sites. Binding to an allosteric site can modulate the receptor's response to its natural agonist. Computational methods can be used to identify potential allosteric binding pockets on GPCRs and other proteins. Studies have shown that phenothiazines can act as allosteric modulators for certain receptors. Molecular docking simulations can explore the surface of a receptor to identify druggable allosteric pockets where this compound might bind. These studies can provide insights into potential secondary mechanisms of action for this metabolite.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. This information is crucial for predicting its reactivity and spectroscopic properties.
Frontier Molecular Orbital Analysis for Redox Properties and Metabolite Formation
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity, which can be important for understanding its potential for further metabolism and redox reactions in the body. The distribution of the HOMO and LUMO across the molecule can also indicate the most likely sites for oxidation or reduction.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenothiazine Core | -5.2 | -1.5 | 3.7 |
| Promazine | -5.5 | -1.3 | 4.2 |
| 2-Hydroxy Promazine (Estimated) | -5.4 | -1.4 | 4.0 |
Calculation of Spectroscopic Properties to Aid Analytical Characterization
Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These calculated spectra can be compared with experimental data to confirm the structure of a molecule and to aid in its analytical characterization. For a deuterated compound like this compound, calculating the expected shifts in the vibrational (IR) and NMR spectra due to the presence of deuterium (B1214612) can be particularly valuable for its identification and quantification in biological samples.
Molecular Dynamics Simulations to Investigate Conformational Dynamics
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can reveal the conformational flexibility of a ligand and its interactions with its environment, such as a protein receptor or a lipid membrane.
For this compound, MD simulations can be used to:
Explore its conformational landscape: The flexible side chain of promazine and its derivatives can adopt various conformations. MD simulations can identify the most stable conformations in different environments (e.g., in water versus bound to a receptor).
Study the stability of ligand-receptor complexes: Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode over time.
Investigate interactions with cell membranes: As a lipophilic molecule, this compound is likely to interact with cell membranes. MD simulations can model its partitioning into and behavior within a lipid bilayer.
These simulations provide a dynamic picture that complements the static view offered by molecular docking and quantum chemical calculations, offering a more complete understanding of the molecular behavior of this compound.
Ligand-Protein Complex Stability and Water Network Analysis
The stability of the complex formed between a ligand like 2-Hydroxy Promazine and its protein target is fundamental to its pharmacological action. Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamics and stability of these complexes over time. mdpi.comnih.gov These simulations can reveal crucial information about the binding energetics, conformational changes, and the role of the surrounding solvent. mdpi.com
For phenothiazine derivatives, binding to target proteins such as dopamine or serotonin receptors, or serum albumins, is a key determinant of their activity and distribution. nih.govnih.gov MD simulations can generate ensembles of protein conformations, allowing for a more realistic representation of the flexible nature of binding pockets. mdpi.com The stability of the 2-Hydroxy Promazine-protein complex can be quantified by calculating the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov These calculations provide an estimate of the strength of the interaction.
Water network analysis is a critical component of understanding ligand-protein stability. Water molecules within the binding site can play a structural role, mediating interactions between the ligand and the protein, or their displacement upon ligand binding can be entropically favorable. nih.gov Computational techniques such as Grand Canonical Monte Carlo (GCMC) or 3D-RISM (Reference Interaction Site Model) can predict the location and stability of water molecules in the binding pocket. nih.gov Analysis of these "unhappy" (easily displaceable) and "happy" (structurally important) waters can guide the optimization of ligands like 2-Hydroxy Promazine to enhance binding affinity by, for example, displacing unfavorable water molecules.
Table 1: Key Parameters in Ligand-Protein Complex Stability Analysis
| Parameter | Computational Method | Significance for 2-Hydroxy Promazine |
|---|---|---|
| Binding Free Energy | MM/PBSA, MM/GBSA, WaterSwap | Quantifies the affinity of 2-Hydroxy Promazine for its target protein. nih.gov |
| Root Mean Square Deviation (RMSD) | Molecular Dynamics (MD) Simulation | Assesses the structural stability of the complex over the simulation time. |
| Hydrogen Bond Analysis | MD Simulation | Identifies key hydrogen bonding interactions that stabilize the binding pose. |
Conformational Ensemble of 2-Hydroxy Promazine in Solution
The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to its target receptor. In solution, a flexible molecule like 2-Hydroxy Promazine does not exist as a single static structure but rather as a dynamic ensemble of different conformations. nih.gov Understanding this conformational landscape is essential for predicting its biological activity.
Computational methods, including molecular mechanics and quantum mechanics, are used to explore the potential energy surface of the molecule and identify low-energy, stable conformations. mdpi.com Molecular dynamics simulations in an explicit solvent (e.g., water) can then be used to model the dynamic behavior of 2-Hydroxy Promazine in solution, showing how it transitions between different conformational states. mdpi.com
In Silico Prediction of Metabolic Fate and Bioactivation Potential
Predicting how a drug will be metabolized in the body is a critical step in drug development. pharmajen.com In silico tools can provide valuable early insights into the metabolic fate of compounds like 2-Hydroxy Promazine, helping to identify potential metabolites and assess the risk of bioactivation into reactive, potentially toxic species. researchgate.net
Reactivity Map Generation for Promazine 2-Hydroxylation
The hydroxylation of promazine, particularly at the 2-position, is a key metabolic pathway. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govmdpi.com Computational models can predict the sites on a molecule that are most susceptible to metabolism by CYPs. researchgate.net These "site of metabolism" (SOM) prediction tools often use a combination of approaches, including ligand-based methods that compare the molecule to known CYP substrates and structure-based methods that involve docking the molecule into the active site of a CYP enzyme model. nih.govresearchgate.net
For promazine, a reactivity map can be generated using quantum mechanical calculations. These calculations determine the activation energy required for a CYP-mediated oxidation reaction at different positions on the molecule. nih.govresearchgate.net The positions with the lowest activation energies are the most likely sites of hydroxylation. The generation of 2-Hydroxy Promazine is a result of such a metabolically favorable reaction.
Prediction of Further Metabolic Transformations of 2-Hydroxy Promazine
Once formed, 2-Hydroxy Promazine can undergo further metabolic transformations, primarily through Phase II conjugation reactions. mdpi.com These reactions, such as glucuronidation or sulfation, attach polar groups to the hydroxyl moiety, increasing the water solubility of the compound and facilitating its excretion from the body. mdpi.com
Predictive software can identify the likelihood of these Phase II reactions occurring. These tools analyze the structure of 2-Hydroxy Promazine for common functional groups (like the newly introduced hydroxyl group) that are substrates for conjugating enzymes (e.g., UDP-glucuronosyltransferases or sulfotransferases). mdpi.com In silico methods can also predict the potential for bioactivation, where metabolites are converted into reactive electrophilic species that can covalently bind to cellular macromolecules, a potential mechanism of toxicity. For 2-Hydroxy Promazine, this might involve further oxidation to a reactive quinone-imine species, although this is a complex process to model accurately.
Table 2: Predicted Metabolic Pathways for Promazine and 2-Hydroxy Promazine
| Parent Compound | Metabolic Reaction | Predicted Product | Catalyzing Enzyme Family |
|---|---|---|---|
| Promazine | Aromatic Hydroxylation | 2-Hydroxy Promazine | Cytochrome P450 (CYP) nih.gov |
| Promazine | N-Demethylation | Desmethylpromazine | Cytochrome P450 (CYP) nih.gov |
| Promazine | S-Oxidation | Promazine Sulphoxide | Cytochrome P450 (CYP) nih.gov |
| 2-Hydroxy Promazine | Glucuronidation | 2-O-glucuronide Promazine | UGTs |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. slideshare.netubbcluj.ro These models are powerful predictive tools in drug design. slideshare.net
Development of Predictive Models for Biological Activity or Pharmacokinetic Parameters of 2-Hydroxylated Phenothiazines
For a class of compounds like 2-hydroxylated phenothiazines, a QSAR model could be developed to predict their affinity for a specific receptor, such as the dopamine D2 receptor. To build such a model, a dataset of 2-hydroxylated phenothiazine analogues with experimentally measured binding affinities would be required. ubbcluj.ro
For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Related to the 3D shape of the molecule.
Quantum mechanical descriptors: Such as HOMO/LUMO energies, partial charges, etc. ubbcluj.ro
Physicochemical descriptors: Like logP (lipophilicity) and polar surface area. ubbcluj.ro
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), are then used to find a mathematical relationship between a selection of these descriptors and the biological activity. mdpi.com
A successful QSAR model for 2-hydroxylated phenothiazines could identify the key structural features that enhance or diminish biological activity. nih.gov For instance, it might reveal that a certain pattern of substitution on the phenothiazine ring, in combination with the 2-hydroxy group, leads to optimal receptor binding. nih.gov Similarly, QSPR models can be developed to predict important pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME), helping to design compounds with better drug-like properties. pharmajen.comslideshare.net
Descriptors Relevant to Phenothiazine Structure and Hydroxylation
Computational and theoretical studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, have been instrumental in elucidating the structural features of phenothiazine derivatives that govern their biological activities. wisdomlib.org These studies rely on molecular descriptors, which are numerical values that characterize the chemical and physical properties of a molecule. For the phenothiazine class of compounds, including this compound, several key descriptors related to their fundamental tricyclic structure and the influence of substituents are of paramount importance.
Hydroxylation, a common metabolic modification of phenothiazines, significantly alters their physicochemical properties and, consequently, their biological effects. The introduction of a hydroxyl group, as in 2-Hydroxy Promazine, can impact several molecular descriptors. For instance, it generally increases the polarity and hydrophilicity of the molecule, which can be quantified by descriptors such as the logarithm of the partition coefficient (logP). ubbcluj.ro This modification can also introduce new possibilities for hydrogen bonding, a critical factor in drug-receptor interactions. nih.gov
Several classes of molecular descriptors are routinely employed in the computational analysis of phenothiazine derivatives to build predictive QSAR models. These descriptors can be broadly categorized as physicochemical, topological, and quantum-chemical.
Physicochemical Descriptors: These describe properties such as lipophilicity, electronic distribution, and steric effects.
LogP: Represents the lipophilicity of the molecule, influencing its ability to cross cell membranes. ubbcluj.ro
Molar Refractivity (MR): A measure of the volume occupied by a molecule and its polarizability.
Dipole Moment: Quantifies the polarity of the molecule.
Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its size, shape, and branching. ubbcluj.ro
Connectivity Indices (e.g., Chi indices): Reflect the degree of branching in the molecular structure. researchgate.net
Shape Indices (e.g., Kappa indices): Describe various aspects of the molecular shape.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of a molecule. mdpi.comdntb.gov.ua
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the electron-donating and electron-accepting capabilities of a molecule, respectively.
Electrostatic Potential: Provides a map of the charge distribution on the molecular surface.
Bond Dissociation Enthalpy (BDE): Relevant for understanding antioxidant properties, particularly for hydroxylated metabolites. mdpi.com
The following interactive table summarizes some of the key molecular descriptors that are frequently investigated in QSAR studies of phenothiazine derivatives.
| Descriptor Class | Specific Descriptor | Relevance to Phenothiazine Structure and Activity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with receptors. ubbcluj.ronih.gov |
| Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, affecting binding affinity. | |
| Dipole Moment | Indicates the overall polarity of the molecule, which can be crucial for electrostatic interactions. | |
| Topological | Chi Indices (χ) | Quantify the degree of branching in the side chain and its impact on receptor fit. researchgate.net |
| Kappa Shape Indices (κ) | Describe the shape of the molecule, which is critical for steric complementarity with the binding site. | |
| Quantum-Chemical | HOMO Energy | Relates to the molecule's susceptibility to oxidation and its electron-donating ability. mdpi.com |
| LUMO Energy | Indicates the molecule's ability to accept electrons, influencing its reactivity. mdpi.com | |
| Hydrogen Bond Acceptors/Donors | Hydroxylation introduces a hydrogen bond donor and acceptor, potentially forming new interactions with the receptor. nih.gov |
The hydroxylation at the 2-position of the promazine scaffold introduces a significant change in the electronic landscape of the phenothiazine ring system. This modification can influence the metabolism of the drug and its interaction with various receptors. Computational studies focusing on these descriptors are essential for predicting the biological activity and potential metabolic fate of compounds like this compound. nih.gov
Broader Research Applications and Future Perspectives of 2 Hydroxy Promazine D6
Utility in Mechanistic Enzymology and Isotope Effect Studies
The incorporation of deuterium (B1214612) into a molecule can subtly alter the kinetics of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions.
Probing Reaction Mechanisms of Cytochrome P450 Enzymes
Cytochrome P450 (P450) enzymes are a major family of catalysts responsible for the metabolism of a vast number of drugs, including phenothiazines like promazine (B1679182). nih.govuv.es These enzymes often catalyze the oxidation of substrates, which frequently involves the cleavage of a carbon-hydrogen (C-H) bond. nih.govnih.gov The synthesis of 2-Hydroxy Promazine-d6 involves replacing the six hydrogen atoms of the N-dimethylamino group with deuterium atoms. smolecule.com
| Principle of Kinetic Isotope Effect (KIE) in CYP450 Studies | |
| Concept | The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its heavier isotopes. |
| Application | In P450 reactions, deuterium (D) is substituted for hydrogen (H) at a position where oxidation occurs. |
| Mechanism Probe | A significant KIE (rate with H > rate with D) indicates that the C-H bond cleavage is a rate-determining step in the enzymatic reaction. nih.govnih.gov |
| Significance | Helps elucidate the detailed mechanism of drug metabolism, such as hydroxylation and N-demethylation. smolecule.comnih.gov |
Understanding Stereochemical Outcomes of Enzymatic Hydroxylation
The active sites of P450 enzymes are complex three-dimensional environments that dictate the orientation of the bound substrate. This orientation, in turn, determines which specific site on the molecule is oxidized and the stereochemistry of the resulting product. Isotope labeling can provide valuable clues about this process.
While direct studies on the stereochemical outcome of this compound hydroxylation are not widely published, the principles of KIE can be applied. The magnitude of the KIE can be influenced by the geometry of the transition state during the hydrogen abstraction step. acs.org By analyzing the kinetic data from the metabolism of this compound and its non-deuterated parent compound, scientists can build more accurate computational models of the enzyme-substrate complex. These models help to visualize how promazine fits into the active site of different P450 isoforms (e.g., CYP1A2, CYP3A4) and why hydroxylation occurs preferentially at the 2-position of the phenothiazine (B1677639) ring. nih.gov This understanding is crucial for structure-based drug design aimed at creating new therapeutic agents with more predictable metabolic profiles. smolecule.com
Potential as a Pharmacokinetic Biomarker in Preclinical Drug Development
A biomarker is a measurable indicator of a biological state or condition. nih.gov In preclinical drug development, biomarkers are essential for evaluating a drug candidate's behavior in living systems before it is tested in humans. crownbio.com this compound is an exemplary pharmacokinetic biomarker, primarily used as an internal standard.
Monitoring Promazine Exposure and Metabolite Production in Animal Models
In pharmacokinetic (PK) studies, researchers measure the concentration of a drug and its metabolites in biological fluids like blood or plasma over time. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and specificity. texilajournal.com The accuracy of LC-MS/MS quantification relies heavily on the use of an appropriate internal standard (IS). aptochem.com
A deuterated version of the analyte, such as this compound, is considered the "gold standard" for an IS. scispace.com It is added in a known quantity to every sample before processing. clearsynth.com Because it is chemically almost identical to the non-deuterated metabolite being measured (2-Hydroxy Promazine), it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. aptochem.com However, due to its higher mass, the mass spectrometer can distinguish it from the analyte. smolecule.com Any sample loss or variation in instrument response will affect both the analyte and the IS equally, allowing the ratio of their signals to be used for precise and accurate quantification. texilajournal.com This approach has been successfully used to monitor the metabolites of other phenothiazines, like promethazine (B1679618), in animal tissues. nih.govresearchgate.net
| Properties of this compound as an Internal Standard | |
| Chemical Similarity | Behaves identically to the analyte (2-Hydroxy Promazine) during sample preparation and analysis, minimizing analytical error. aptochem.com |
| Co-elution | Elutes from the chromatography column at the same time as the analyte, ensuring it experiences the same matrix effects. aptochem.com |
| Mass Difference | Easily distinguished from the analyte by the mass spectrometer due to the mass of the six deuterium atoms. smolecule.com |
| Improved Accuracy | Corrects for variability in sample extraction, injection volume, and ionization efficiency, leading to highly reliable quantitative data. texilajournal.comclearsynth.com |
Bridging In Vitro and In Vivo Metabolism Data
A major challenge in drug development is correlating results from laboratory (in vitro) experiments, such as those using liver microsomes, with what occurs in a whole organism (in vivo). researchgate.net In vitro systems can determine which enzymes metabolize a drug and at what rate, but predicting the in vivo clearance and drug exposure from this data can be difficult. semanticscholar.org
The high-quality in vivo data generated using this compound as an internal standard is invaluable for developing and validating pharmacokinetic models. frontiersin.org By accurately measuring the concentrations of promazine and its metabolites in animal models, researchers can establish a reliable in vivo baseline. This data can then be integrated with in vitro metabolic rates to build sophisticated models that bridge the in vitro-in vivo gap. These models are crucial for predicting human pharmacokinetics and for refining preclinical study designs, ultimately accelerating the drug development process. crownbio.comacs.org
Contribution to the Comprehensive Understanding of Phenothiazine Pharmacokinetics and Metabolism
By facilitating detailed mechanistic studies of P450 enzymes, this compound helps to pinpoint the specific enzymes responsible for the various metabolic pathways of promazine, such as 5-sulphoxidation and N-demethylation, which are primarily catalyzed by CYP1A2, CYP3A4, and CYP2C19. nih.gov This knowledge is vital for predicting potential drug-drug interactions.
Furthermore, its role as a high-fidelity internal standard in preclinical PK studies provides the robust data needed to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of promazine. This allows for a comprehensive mapping of the drug's journey through the body, quantifying the formation of major metabolites like 2-hydroxy promazine and others. smolecule.com Ultimately, the insights gained from research utilizing this compound lead to a more complete and predictive understanding of phenothiazine pharmacology, supporting the development of safer and more effective therapies.
Informing Future Drug Design Strategies within the Phenothiazine Class
The study of deuterated compounds like this compound plays a significant role in shaping future drug design, particularly within the phenothiazine class of medications. By incorporating deuterium atoms, researchers can create molecules that are chemically similar to the original drug but may exhibit different metabolic properties. cdnsciencepub.comnih.gov This "deuterium switch" can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of unwanted metabolites. nih.govinformaticsjournals.co.in
The insights gained from using this compound as an internal standard to accurately track the metabolism of promazine can highlight metabolic "soft spots" in the phenothiazine structure. nih.gov This knowledge is invaluable for medicinal chemists aiming to design new drugs with enhanced stability and efficacy. wiseguyreports.com For instance, if a particular metabolic pathway leads to a less active or potentially toxic metabolite, deuteration at that specific site could block or slow down this process, a concept known as metabolic switching. cdnsciencepub.com This strategy has the potential to lead to the development of safer and more effective phenothiazine-based therapies. musechem.comresearchgate.net
Future Research Directions for this compound
The future applications of this compound are poised to expand with advancements in analytical and computational technologies. Its role as a stable isotope-labeled standard will continue to be vital in new and evolving research paradigms.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The demand for increasingly sensitive and specific analytical methods in pharmaceutical research is a constant driver of innovation. wiseguyreports.com this compound is integral to the development and validation of such techniques, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS). researchgate.net Future advancements may include the use of high-resolution mass spectrometry (HRMS) to eliminate interferences from complex biological matrices, further improving the accuracy of quantification. rsc.org
Moreover, the development of novel sample preparation techniques, such as solid-phase microextraction (SPME), in conjunction with advanced LC-MS/MS systems, could offer even greater sensitivity for detecting trace levels of phenothiazine metabolites. researchgate.net The use of deuterated standards like this compound will be essential for validating these new methods and ensuring their reliability for clinical and research applications. nih.govimpactanalytical.com
Integration into Systems Biology and Multi-Omics Approaches for Holistic Metabolic Profiling
Systems biology and multi-omics approaches aim to provide a comprehensive understanding of biological systems by integrating data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net In this context, this compound can play a crucial role in the metabolomics arm of such studies. By enabling the accurate quantification of a key promazine metabolite, it provides a vital data point for building holistic metabolic profiles. nih.govnih.gov
Future research could see the integration of quantitative metabolite data, obtained using this compound, with transcriptomic and proteomic data to create detailed models of how phenothiazine drugs affect cellular networks. metwarebio.commdpi.com This integrated approach can help identify novel drug targets, understand mechanisms of drug resistance, and discover new biomarkers for predicting drug response. biorxiv.org
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational modeling has become an indispensable tool in drug discovery and development. diva-portal.orgacs.org Data generated using this compound can be used to build and refine computational models that predict the metabolism and disposition of phenothiazine drugs. researchgate.net For example, accurate metabolite concentration data can be used to validate and improve in silico models of cytochrome P450-mediated metabolism. hmdb.ca
Furthermore, advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) calculations, can be employed to study the effect of deuteration on the stability and reactivity of molecules. irb.hr These models can provide a deeper mechanistic understanding of the kinetic isotope effect and help predict the impact of deuteration on drug-target interactions and metabolic pathways. mdpi.com The synergy between experimental data obtained using deuterated standards and advanced computational modeling holds significant promise for accelerating the design of next-generation pharmaceuticals.
Q & A
Q. What guidelines apply to the use of deuterated compounds like this compound in human subject research?
- Methodological Answer :
- Adhere to ICH guidelines (e.g., ICH E6) for clinical trial design, ensuring deuterated analogs meet purity standards.
- Include isotopic stability data in regulatory submissions to confirm no toxic byproducts form in vivo.
- Obtain ethics committee approval for tracer studies, emphasizing informed consent for novel deuterated agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
